molecular formula C19H18N4O4S B11026216 1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

Cat. No.: B11026216
M. Wt: 398.4 g/mol
InChI Key: LNIPAYGPSNEWNW-UHFFFAOYSA-N
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Description

The compound 1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a heterocyclic molecule featuring a pyrrolidine-3-carboxamide core substituted with a furan-2-ylmethyl group at position 1 and a phenoxymethyl-functionalized 1,3,4-thiadiazole ring at the amide nitrogen. The phenoxymethyl and furyl substituents may influence solubility, electronic properties, and binding interactions, distinguishing it from analogous compounds.

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18N4O4S/c24-17-9-13(10-23(17)11-15-7-4-8-26-15)18(25)20-19-22-21-16(28-19)12-27-14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,20,22,25)

InChI Key

LNIPAYGPSNEWNW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multiple steps. One common method involves the reaction of furan-2-carbaldehyde with appropriate reagents to form the furan-2-ylmethyl group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen-containing reagents. The final step involves the formation of the pyrrolidine ring and the carboxamide group through condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

Major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrothiadiazole derivatives, and various substituted furan and thiadiazole compounds .

Scientific Research Applications

1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its bioactive effects .

Comparison with Similar Compounds

Key Observations:

Thiadiazole vs. Thiazole/Thiosemicarbazide: The target compound’s 1,3,4-thiadiazole ring differs from thiazole (in ) or thiosemicarbazide (in ). Thiadiazoles are known for enhanced metabolic stability and electron-deficient properties, which may improve binding to electrophilic biological targets compared to thiazoles .

Aromatic Substituents: The furan-2-ylmethyl group in the target compound provides a smaller, oxygen-containing heterocycle compared to the 4-fluorophenyl (in ) or benzodioxin (in ). This may reduce hydrophobicity while enabling hydrogen bonding. Phenoxymethyl (target) vs.

Biological Implications: Compounds with thiosemicarbazide-pyridine hybrids (e.g., ) exhibit plant growth promotion, suggesting that substitutions on nitrogenous heterocycles can modulate agrochemical activity. The target compound’s phenoxymethyl group may similarly influence phytohormone interactions but requires empirical validation. Fluorophenyl and isopropyl substituents () are common in antimicrobial agents, whereas the target’s furan-phenoxymethyl combination remains unexplored in the provided evidence.

Physicochemical Properties (Inferred)

  • Lipophilicity: Phenoxymethyl (target) > isopropyl () due to aromaticity and oxygen content.
  • Steric Hindrance: Phenoxymethyl (target) introduces greater steric bulk compared to methyl () or isopropyl (), possibly impacting binding pocket interactions.

Biological Activity

The compound 1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR).

Chemical Structure

The structure of the compound can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where x,y,z,a,bx,y,z,a,b represent the number of respective atoms in the molecule. The presence of furan, thiadiazole, and pyrrolidine rings contributes to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an antitumor agent , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values in the nanomolar range against prostate carcinoma and leukemia cell lines . The mechanism of action is often attributed to the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiadiazole derivatives have been reported to possess activity against a range of pathogens including bacteria and fungi. For example, certain thiadiazole derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .

Anti-inflammatory Properties

Research indicates that compounds containing thiadiazole moieties can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. The SAR studies indicate that modifications on the thiadiazole ring significantly influence the biological activity.

Modification Effect on Activity
Substituents on furan ringEnhanced cytotoxicity
Variations in phenoxymethyl groupAltered antimicrobial spectrum
Changes in carboxamide positionImpact on solubility and bioavailability

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Thiadiazole Derivatives Against Cancer : A study reported that a series of thiadiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 0.01 to 0.05 µM .
  • Antimicrobial Screening : In another study, various thiadiazole derivatives were screened for antimicrobial activity against E. coli and Pseudomonas aeruginosa, showing promising results with MIC values below 100 µg/mL .
  • Inflammation Models : Research involving in vivo models demonstrated that certain derivatives reduced inflammation markers significantly compared to control groups .

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